molecular formula C11H21NO4 B6297433 ETHYL 3-{[(TERT-BUTOXY)CARBONYL](METHYL)AMINOPROPANOATE CAS No. 54424-07-6

ETHYL 3-{[(TERT-BUTOXY)CARBONYL](METHYL)AMINOPROPANOATE

Cat. No.: B6297433
CAS No.: 54424-07-6
M. Wt: 231.29 g/mol
InChI Key: IOLXDIGKZGAVQE-UHFFFAOYSA-N
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Description

ETHYL 3-{(TERT-BUTOXY)CARBONYLAMINOPROPANOATE: is a chemical compound with the molecular formula C11H21NO4 . It is commonly used in organic synthesis, particularly as a building block in the preparation of various pharmaceuticals and fine chemicals. The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is often used to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-{(TERT-BUTOXY)CARBONYLAMINOPROPANOATE typically involves the reaction of ethyl 3-aminopropanoate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow microreactor systems. This method allows for efficient and controlled introduction of the tert-butoxycarbonyl group into the molecule .

Chemical Reactions Analysis

Types of Reactions: ETHYL 3-{(TERT-BUTOXY)CARBONYLAMINOPROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Corresponding oxides.

    Reduction: Corresponding amines.

    Substitution: Free amines after deprotection.

Scientific Research Applications

ETHYL 3-{(TERT-BUTOXY)CARBONYLAMINOPROPANOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of peptide and protein derivatives.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ETHYL 3-{(TERT-BUTOXY)CARBONYLAMINOPROPANOATE involves the protection of amine groups during chemical reactions. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amine site. The BOC group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

  • ETHYL 3-{(TERT-BUTOXY)CARBONYLPROPANOATE
  • ETHYL 3-{(TERT-BUTOXY)CARBONYLAMINOPROPANOATE

Comparison: ETHYL 3-{(TERT-BUTOXY)CARBONYLAMINOPROPANOATE is unique due to the presence of a methyl group attached to the amine. This structural feature can influence the compound’s reactivity and the types of reactions it undergoes. Compared to similar compounds, it may offer different steric and electronic properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

ethyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-15-9(13)7-8-12(5)10(14)16-11(2,3)4/h6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLXDIGKZGAVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 3-aminopropionate hydrochloride (19 g) in THF (600 mL) was added triethylamine (44 mL), dimethylaminopyridine (1.5 g) and di-tert-butyldicarbonate (30 g) at 0° C. and the mixture was stirred at 40° C. for four hours. The mixture was extracted with ethyl acetate and the solvent was evaporated under reduced pressure to give ethyl N-Boc-3-aminopropionate (16.7 g) as a colorless oil. To a solution of ethyl N-Boc-3-aminopropionate (5.0 g) in THF (50 mL) was added t-BuOK (2.8 g) and methyl iodide (4.9 g) at 0° C. and the mixture was stirred at room temperature for an hour. The mixture was extracted with ethyl acetate and the solvent was evaporated under reduced pressure to give ethyl 3-(N-Boc-N-methylamino)propionate (4.3 g) as a colorless oil. Subsequently, the title compound was prepared from ethyl 3-(N-Boc-N-methylamino)propionate, 2,1,3-benzoxadiazole-4-aldehyde and 3-aminopyrazole in the same manner as in Example 1001.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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